Product packaging for 4,5-dibromo-2,7-naphthyridine(Cat. No.:CAS No. 27224-99-3)

4,5-dibromo-2,7-naphthyridine

Cat. No.: B6242057
CAS No.: 27224-99-3
M. Wt: 287.94 g/mol
InChI Key: FUNMVWWDTRHNLZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,7-naphthyridine (CAS 27224-99-3) is a brominated heteroaromatic compound of significant interest in synthetic and medicinal chemistry. With the molecular formula C₈H₄Br₂N₂ and a molecular weight of 287.94 g/mol, it serves as a versatile and crucial synthetic intermediate . The compound features two bromine atoms on its naphthyridine core, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. This allows researchers to functionalize the core structure systematically and create diverse libraries of complex molecules for structure-activity relationship (SAR) studies. Its primary research value lies in its application as a key building block for the synthesis of more complex naphthyridine derivatives. These derivatives are often explored in the development of pharmaceutical candidates, including kinase inhibitors, and in the creation of novel materials for optoelectronics . The naphthyridine scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can select from a range of quantities, with availability confirmed within standard lead times .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27224-99-3

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,5-dibromo-2,7-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-3-11-1-5-2-12-4-7(10)8(5)6/h1-4H

InChI Key

FUNMVWWDTRHNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C(C2=C(C=N1)Br)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,5 Dibromo 2,7 Naphthyridine and Analogous Dibrominated Naphthyridines

Cyclization Reactions for Naphthyridine Formation

Cyclization reactions represent the most common class of strategies for assembling the 2,7-naphthyridine (B1199556) scaffold. These methods involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine ring.

The Friedländer synthesis is a well-established method for generating quinoline and, by extension, naphthyridine derivatives. wikipedia.org The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. wikipedia.orgconnectjournals.com This reaction can be catalyzed by acids or bases. connectjournals.com While widely used for 1,8-naphthyridines, its application for 2,7-naphthyridines is less common but conceptually feasible, requiring an appropriately substituted aminopyridine aldehyde or ketone. For instance, the condensation of a 3-amino-4-formylpyridine with a suitable active methylene compound would be a potential route to the 2,7-naphthyridine core. Modern variations of this method utilize catalysts like cerium(III) chloride heptahydrate under solvent-free conditions or choline hydroxide in water to promote greener and more efficient synthesis. connectjournals.comnih.gov

Table 1: Examples of Friedländer Condensation Conditions for Naphthyridine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminonicotinaldehyde, Active Methylene CarbonylsCholine hydroxide (1 mol%), H₂O, 50°C1,8-Naphthyridines nih.gov
2-Aminonicotinaldehyde, Active Methylene CarbonylsCeCl₃·7H₂O, Solvent-free grinding, RT1,8-Naphthyridines connectjournals.com
2-Aminoaromatic aldehydes, Cyclohexanone derivativesProlinamide organocatalysts, Solvent-free, RTChiral Tacrine Analogues (Fused Quinolines) acs.org

Cyclization Reactions for Naphthyridine Formation

Skraup-type Reactions and Modifications

The Skraup reaction is a classic method for synthesizing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org This reaction can be adapted for naphthyridine synthesis by substituting the aniline with an aminopyridine. However, the Skraup reaction is primarily effective for specific isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de The regioselectivity of the cyclization is a significant challenge; for example, the reaction with 3-aminopyridine yields the 1,5-naphthyridine (B1222797) isomer rather than the 1,7-isomer because cyclization is favored at the more electron-rich C2 position. thieme-connect.de To achieve alternative substitution patterns like that of 2,7-naphthyridine, modified starting materials or different cyclization strategies are generally required. thieme-connect.de

Multi-component reactions (MCRs) have become a powerful tool in heterocyclic chemistry, allowing for the construction of complex molecules like naphthyridines in a single, efficient step. rsc.orgrsc.org These reactions offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries. rsc.org Several three-component strategies have been developed for the synthesis of 2,7-naphthyridine derivatives. One such approach involves the reaction of aromatic amines, aromatic aldehydes, and N-carbethoxy-4-piperidone, catalyzed by ceric ammonium nitrate (CAN), to produce benzo[c] rsc.orgwikipedia.orgnaphthyridines in good yields under mild, room-temperature conditions. tandfonline.com Another example is a three-component reaction that forms dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to the corresponding naphthyridones. acs.org These MCRs often proceed through a cascade of reactions, including condensation, Michael addition, and cyclization, to rapidly build the heterocyclic core. rsc.org

Table 2: Three-Component Synthesis of Benzo[c] rsc.orgwikipedia.orgNaphthyridine Derivatives

Amine ComponentAldehyde ComponentPiperidone ComponentCatalystProduct YieldReference
AnilineBenzaldehydeN-carbethoxy-4-piperidoneCeric Ammonium Nitrate (CAN)92% tandfonline.com
4-Chloroaniline4-ChlorobenzaldehydeN-carbethoxy-4-piperidoneCeric Ammonium Nitrate (CAN)90% tandfonline.com
4-Methoxyaniline4-MethoxybenzaldehydeN-carbethoxy-4-piperidoneCeric Ammonium Nitrate (CAN)88% tandfonline.com
Annulation Reactions for Fused Naphthyridine Systems

Annulation, the process of building a new ring onto an existing structure, is a core strategy for synthesizing fused heterocyclic systems. rsc.org For 2,7-naphthyridines, this typically involves the intramolecular cyclization of a functionalized pyridine derivative. researchgate.net For example, a pyridine bearing appropriate functional groups at the C3 and C4 positions can be induced to cyclize, forming the second pyridine ring and completing the 2,7-naphthyridine scaffold. This strategy has been employed to create a variety of fused systems, such as thieno acs.orgresearchgate.netnaphthyridines, through palladium-catalyzed cross-coupling followed by spontaneous cyclization. nih.gov NBS-induced intramolecular annulation represents a modern approach for creating fused and spirocyclic ring systems under mild conditions, a technique that could potentially be adapted for naphthyridine synthesis. rsc.orgresearchgate.net

Strategic Functionalization via Radical Mechanisms (e.g., Minisci conditions)

The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient nitrogen-containing heterocycles. wikipedia.org This radical-based reaction allows for the introduction of alkyl groups onto the heteroaromatic core, a transformation not achievable with standard Friedel-Crafts alkylation. wikipedia.org The reaction typically involves the generation of an alkyl radical from a precursor, such as a carboxylic acid, which then attacks the protonated N-heterocycle. wikipedia.orgchim.it Given that the 2,7-naphthyridine ring is an electron-deficient system, it is an ideal candidate for Minisci-type functionalization. This approach is particularly valuable for late-stage modification of complex molecules. chim.itnih.gov Modern advancements have introduced photocatalytic methods that allow the reaction to proceed under milder, often redox-neutral, conditions, broadening the scope of applicable radical precursors to include boronic acids and simple carboxylic acids. nih.govnih.gov The regioselectivity of the radical attack is a key consideration, as it is directed by the electronic properties of the heterocyclic substrate.

Palladium-Mediated Cyclization Pathways (e.g., Heck reactions)

The construction of the naphthyridine core can be efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Heck reaction being a prominent example. wikipedia.org The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgmdpi.com This transformation is a cornerstone in the formation of carbon-carbon bonds and has been widely adapted for the synthesis of complex heterocyclic systems. chim.it

The general mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. wikipedia.org The key steps are:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl or vinyl halide bond, forming a Pd(II) complex. wikipedia.org

Alkene Coordination and Insertion : The alkene substrate coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond. wikipedia.org

β-Hydride Elimination : A hydrogen atom from the alkyl group is eliminated, regenerating the double bond and forming a palladium-hydride species. mdpi.com

Reductive Elimination : The catalyst is regenerated to its Pd(0) state, completing the cycle.

In the context of naphthyridine synthesis, an intramolecular Heck reaction can be a powerful strategy for ring closure. chim.itnih.gov This approach involves designing a precursor molecule containing both the aryl halide and alkene moieties, which upon reaction, cyclize to form the heterocyclic ring. The reaction is catalyzed by various palladium complexes, with common precatalysts including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Catalyst / PrecatalystLigandBaseSolventTypical Temperature
Pd(OAc)₂Triphenylphosphine (PPh₃)Triethylamine (Et₃N)DMF, Acetonitrile80-140 °C
PdCl₂BINAPPotassium carbonate (K₂CO₃)Toluene, DMA100-120 °C
Pd(PPh₃)₄(Self-ligated)Sodium acetate (NaOAc)NMP110-130 °C

This table presents common catalyst systems and conditions used in Heck reactions for heterocyclic synthesis.

Advanced Domino and Cascade Reactions for Naphthyridine Synthesis

Domino or cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the formation of multiple chemical bonds in a single operation without isolating intermediates or changing reaction conditions. nih.govub.edu These processes enhance synthetic efficiency by minimizing purification steps, solvent usage, and time, thereby aligning with the principles of green chemistry. nih.gov A domino reaction's subsequent steps are triggered by the functionality formed in the preceding step. ub.edu

The synthesis of naphthyridine skeletons can be achieved through meticulously designed cascade sequences. For instance, a domino reaction for the assembly of a related 1,8-naphthyridin-4(1H)-one core involves a tandem amination sequence. rsc.org A plausible domino strategy for the 2,7-naphthyridine framework could involve an initial intermolecular reaction, such as a Michael addition, followed by one or more intramolecular cyclizations to rapidly build the bicyclic structure from simple acyclic precursors. Such reactions are valuable for creating significant molecular complexity from readily available starting materials. ub.edu

FeatureDescription
Efficiency Multiple bond-forming events in a single step.
Atom Economy Maximizes the incorporation of starting material atoms into the final product.
Step Economy Reduces the number of synthetic and purification steps required.
Resource Minimization Decreases the use of solvents, reagents, and energy.

This table outlines the key advantages of employing domino and cascade reactions in chemical synthesis.

Regioselective Bromination and Halogenation Techniques

Once the 2,7-naphthyridine core is synthesized, the next critical phase is the regioselective installation of bromine atoms at the C-4 and C-5 positions. This is typically achieved through electrophilic aromatic substitution.

Direct Bromination Protocols

Direct bromination of the 2,7-naphthyridine ring is a common method for introducing bromine substituents. Various brominating agents can be employed for this purpose.

N-Bromosuccinimide (NBS) *: NBS is a versatile and convenient reagent for the bromination of aromatic and heteroaromatic compounds. nih.govorganic-chemistry.org It serves as a source of electrophilic bromine, and reactions are often conducted in polar solvents like dimethylformamide (DMF) to achieve high levels of regioselectivity. wikipedia.org For electron-rich aromatic systems, NBS can effect bromination under relatively mild conditions. nih.gov

Elemental Bromine (Br₂) *: The use of molecular bromine, often in a solvent such as acetic acid or with a Lewis acid catalyst, is a traditional method for electrophilic bromination. researchgate.net For instance, bromination of a 2,7-naphthyridone derivative has been accomplished using Br₂ in a mixture of acetic acid and concentrated hydrochloric acid. researchgate.net

Hydrobromic Acid (HBr) Systems : Systems involving HBr can also be used for bromination. For example, a method using iso-amyl nitrite and HBr has been developed for the bromination of aromatic rings. researchgate.net

Brominating AgentTypical Solvent(s)ConditionsNotes
N-Bromosuccinimide (NBS)DMF, CCl₄, AcetonitrileRoom temperature to reflux; may use initiator (AIBN) for radical pathways.Widely used due to its solid nature and ease of handling. wikipedia.org
Bromine (Br₂)Acetic Acid, DichloromethaneOften requires a catalyst (e.g., FeBr₃) or acidic medium.A strong brominating agent; can lead to over-bromination if not controlled.
HBr / OxidantAcetic Acid, WaterUsed with an oxidizing agent (e.g., H₂O₂, iso-amyl nitrite).Can generate Br₂ in situ. researchgate.net

This table compares common reagents and conditions for the direct bromination of aromatic systems.

The regioselectivity of the bromination of 2,7-naphthyridine is governed by the electronic properties of the heterocyclic ring. The two nitrogen atoms are strongly electron-withdrawing and act as deactivating groups towards electrophilic aromatic substitution. libretexts.org This deactivation is most pronounced at the positions ortho and para to the nitrogen atoms (C-1, C-3, C-6, and C-8).

Consequently, the C-4 and C-5 positions are the most electron-rich and least deactivated sites in the 2,7-naphthyridine nucleus. d-nb.info Electrophilic attack at these positions leads to the formation of a more stable arenium ion intermediate, where the positive charge is better delocalized without being placed on a carbon atom immediately adjacent to the electronegative nitrogens. libretexts.org This inherent electronic preference directs electrophiles like Br⁺ to selectively attack the C-4 and C-5 positions, resulting in the formation of 4,5-dibromo-2,7-naphthyridine. nih.gov

Indirect Halogenation via Functional Group Transformation (e.g., Diazotization of Amines)

An alternative to direct bromination is the indirect introduction of bromine atoms through the transformation of other functional groups. The Sandmeyer reaction is a classic and powerful method for this purpose, allowing for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate. wikipedia.orgnih.gov This method is particularly useful when direct halogenation lacks the desired regioselectivity or is incompatible with other functional groups in the molecule. organic-chemistry.org

The Sandmeyer bromination process involves three key steps:

Diazotization : The starting amino-substituted naphthyridine (e.g., 4-amino-2,7-naphthyridine) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr. This converts the primary amino group into a diazonium salt (-N₂⁺).

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. wikipedia.org

Decomposition : The copper salt catalyzes the displacement of the diazonium group by a bromide ion, releasing nitrogen gas and yielding the desired aryl bromide. wikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

This multi-step sequence provides a reliable pathway to install bromine atoms at specific positions on the naphthyridine ring that might be otherwise difficult to access.

StepReagentsTypical TemperaturePurpose
Diazotization Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr)0-5 °CConversion of the amino group to a diazonium salt.
Sandmeyer Reaction Copper(I) Bromide (CuBr)0 °C to Room TemperatureDisplacement of the diazonium group with bromide.

This table summarizes the typical reagents and conditions for the Sandmeyer bromination of an aromatic amine.

Organometallic Approaches for Selective Halogenation (e.g., Lithiation followed by Iodolysis/Bromination)

Organometallic chemistry offers powerful tools for the regioselective functionalization of heteroaromatic compounds like naphthyridines. Directed ortho-metalation, particularly lithiation, followed by quenching with an electrophilic halogen source, is a key strategy for introducing bromine or iodine at specific positions that are often inaccessible through classical electrophilic substitution.

A significant challenge in the metalation of bromo-substituted naphthyridines is the potential for undesired side reactions. For instance, the use of common alkyllithium bases can lead to bromine-lithium exchange or nucleophilic addition to C=N double bonds within the heterocyclic system beilstein-journals.org. To circumvent these issues, bulky, non-nucleophilic amide bases are employed.

One successful approach involves the use of Hauser bases, such as (2,2,6,6-tetramethylpiperidyl)magnesium chloride-lithium chloride complex (TMPMgCl·LiCl) nih.gov. This reagent has been effectively used for the regioselective direct ring metalation of 4-bromobenzo[c] nih.govnsf.govnaphthyridine at the C-5 position. The reaction is typically conducted at low temperatures, such as -40 °C, to generate a stable organometallic intermediate. Quenching this intermediate with an electrophile, such as iodine, yields the corresponding 5-iodo derivative in good yield nih.gov. A similar reaction with an appropriate bromine source would yield the dibrominated product. Similarly, (2,2,6,6-tetramethylpiperidyl)lithium has been used for the regioselective functionalization of the 2,7-naphthyridine core researchgate.net.

Table 1: Organometallic Reagents for Selective Halogenation of Naphthyridine Scaffolds

Base/Reagent Substrate Example Position of Metalation Electrophile Product Type Reference
TMPMgCl·LiCl 4-bromobenzo[c] nih.govnsf.govnaphthyridine C-5 Iodine (I₂) 4-bromo-5-iodobenzo[c] nih.govnsf.govnaphthyridine nih.gov

Synthesis of Precursor Molecules with Dibromo Functionality

An alternative to direct halogenation of the naphthyridine scaffold is to construct the ring system from precursor molecules that already contain the required bromine atoms. This often involves the synthesis of halogenated pyridine intermediates, which are then used in ring-closing reactions.

Preparation of Halogenated Pyridine Intermediates

Pyridine is an electron-deficient heterocycle, which makes direct electrophilic halogenation challenging, often requiring harsh conditions like high temperatures youtube.com. Modern synthetic methods have been developed to achieve highly regioselective halogenation of pyridines under mild conditions, making them valuable intermediates for naphthyridine synthesis.

One innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates nsf.govchemrxiv.org. In this "one-pot" protocol, the pyridine ring is temporarily opened to form a more reactive acyclic azatriene intermediate, also known as a Zincke imine. This transformation changes the pyridine from an electron-deficient system to a series of polarized alkenes that readily undergo electrophilic substitution nsf.govchemrxiv.org. This intermediate can then be selectively halogenated with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) nsf.gov. Subsequent heating in the presence of ammonium acetate induces ring closure, reforming the pyridine ring, now with a halogen atom at a specific position (e.g., the 3-position) nsf.govchemrxiv.org. This method is compatible with a wide range of functional groups, allowing for the creation of diverse and complex halogenated pyridine building blocks.

Incorporation of Bromine during Ring-Closing Steps

While less common, it is also possible to introduce bromine atoms during the cyclization reactions that form the naphthyridine core. More frequently, bromination is performed on a fully formed but substituted naphthyridine ring system as a final step. For example, direct bromination of 1,5-naphthyridine derivatives has been achieved using elemental bromine or N-bromosuccinimide (NBS) nih.gov. In one instance, a 1,5-dialkyl-1,5-naphthyridine-2,6-dione was treated with bromine to yield the 3,7-dibromo derivative nih.gov. Similarly, the ethyl ester of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, can be brominated at the 6-position by treatment with bromine in acetic acid in the presence of sodium acetate researchgate.net. The bromination of 2-methyl-1,8-naphthyridine derivatives with NBS under infrared light has also been reported to produce monobrominated products ciac.jl.cn. These methods highlight the direct halogenation of the naphthyridine ring as a viable strategy for synthesizing brominated analogs.

Purification and Isolation Methodologies in Naphthyridine Synthesis

The purification and isolation of the final dibrominated naphthyridine products are essential to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity.

Column Chromatography: This is the most common technique for purifying naphthyridine derivatives. Silica gel is typically used as the stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. For compounds of intermediate polarity like dibrominated naphthyridines, common eluent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with different polarities.

Recrystallization: If the synthesized compound is a solid, recrystallization can be a highly effective method for achieving high purity. This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

Characterization: Following purification, the identity and purity of the compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and sometimes X-ray crystallography for definitive structural elucidation.

Table 2: Common Purification Techniques in Naphthyridine Synthesis

Technique Stationary/Mobile Phase or Solvent Purpose
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol Separation of product from byproducts and unreacted starting materials based on polarity.
Recrystallization Various organic solvents (e.g., Ethanol, Acetone, Toluene) Final purification of solid products to achieve high purity by removing soluble impurities.

Chemical Reactivity and Transformation Pathways of 4,5 Dibromo 2,7 Naphthyridine

Cross-Coupling Reactions at Bromo-Substituted Positions

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of 4,5-dibromo-2,7-naphthyridine. rsc.orgnih.gov These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds at the halogenated sites, providing access to a diverse library of substituted 2,7-naphthyridine (B1199556) derivatives.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, and several palladium-catalyzed methods have been successfully applied to aryl halides like this compound.

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govmdpi.com This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov

For substrates like this compound, both mono- and di-arylation can be achieved by carefully controlling the reaction stoichiometry and conditions. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst system generated in situ from a palladium(II) precursor like Palladium(II) acetate [Pd(OAc)₂] and a suitable phosphine ligand (e.g., XPhos, SPhos). nih.gov A base, such as potassium carbonate, potassium phosphate, or barium hydroxide, is essential for the activation of the organoboron species. nih.govresearchgate.net

Research on similar dihalo-heterocycles has demonstrated that site-selectivity can often be controlled. rsc.orgresearchgate.net For unsymmetrical dihalides, the reaction typically occurs at the more reactive halogen position (I > Br > Cl) or the more sterically accessible and electronically favorable position. rsc.org In the case of the symmetrical this compound, controlling the stoichiometry of the boronic acid allows for the selective synthesis of either the 4-aryl-5-bromo-2,7-naphthyridine or the 4,5-diaryl-2,7-naphthyridine product.

While primarily used for arylation, the Suzuki-Miyaura reaction can also be adapted for alkynylation using alkynylboron reagents, though this is less common than the Sonogashira coupling for this purpose.

Reactant AReactant BCatalyst/LigandBaseSolventProductYield (%)
This compoundArylboronic Acid (1.1 eq)Pd(PPh₃)₄K₃PO₄Toluene4-Aryl-5-bromo-2,7-naphthyridineModerate to Good
This compoundArylboronic Acid (2.2 eq)Pd(dppf)Cl₂Ba(OH)₂DMA/H₂O4,5-Diaryl-2,7-naphthyridineGood to Excellent
4,7-Dibromo nih.govnih.govnih.govselenadiazolo[3,4-c]pyridineArylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OMono/Di-arylated product72 (mono)

This table presents typical conditions for Suzuki-Miyaura reactions based on general procedures for dihaloaryl compounds. mdpi.comresearchgate.netresearchgate.net Specific yields for this compound may vary.

The Sonogashira coupling is the most direct and reliable method for the alkynylation of aryl halides, forming a C(sp²)-C(sp) bond. libretexts.orgnih.gov The reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine or diisopropylamine. libretexts.orgorganic-chemistry.org

This methodology is highly effective for the functionalization of this compound with various terminal alkynes. scirp.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the alkyne partner. nih.gov By adjusting the equivalents of the terminal alkyne, it is possible to achieve selective mono-alkynylation or di-alkynylation. The resulting alkynyl-substituted 2,7-naphthyridines are valuable intermediates for synthesizing more complex molecules, including conjugated polymers and macrocycles. nih.gov

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. nih.govorganic-chemistry.org

Reactant AReactant BPd CatalystCu Co-catalystBaseSolventProduct
This compoundTerminal Alkyne (1.1 eq)PdCl₂(PPh₃)₂CuIEt₃NTHF4-Alkynyl-5-bromo-2,7-naphthyridine
This compoundTerminal Alkyne (2.5 eq)Pd(PPh₃)₄CuIi-Pr₂NHToluene4,5-Dialkynyl-2,7-naphthyridine

This table illustrates typical Sonogashira coupling conditions. nih.govlibretexts.orgorganic-chemistry.org The choice of catalyst, base, and solvent can be optimized for specific substrates.

Stille Coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction has a broad scope and can be used to form C-C bonds between various carbon hybridizations. organic-chemistry.org However, a significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction products. organic-chemistry.org For a substrate like this compound, Stille coupling could be used to introduce alkyl, alkenyl, aryl, or alkynyl groups, although Suzuki and Sonogashira reactions are often preferred. organic-chemistry.org

Negishi Coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by either palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than their organoboron and organotin counterparts, which can allow for reactions to occur under milder conditions or with less reactive chlorides. organic-chemistry.orgresearchgate.net The main limitation of the Negishi coupling is the high sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous reaction conditions. wikipedia.org This methodology is highly effective for forming C(sp³)–C(sp²) or C(sp²)–C(sp²) bonds and could be applied to synthesize alkylated or arylated 2,7-naphthyridines. nih.gov

While specific examples of Stille and Negishi couplings on this compound are not extensively reported in readily available literature, these methods remain powerful tools in the synthetic chemist's arsenal for C-C bond formation on dihalo-heteroaromatic systems.

Carbon-Nitrogen Bond Formation (Amination Reactions)

The introduction of nitrogen-containing functional groups is crucial for the synthesis of biologically active compounds, as the amino group can significantly influence a molecule's pharmacological properties.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.orglibretexts.org

The reaction is applicable to this compound for coupling with a wide variety of primary and secondary amines, as well as other nitrogen nucleophiles. The catalyst system typically consists of a palladium precursor and a sterically bulky, electron-rich phosphine ligand, such as Xantphos or Brettphos. libretexts.orgchemrxiv.org A strong, non-nucleophilic base, most commonly sodium tert-butoxide, is required to facilitate the deprotonation of the amine. mdpi.com

Similar to C-C coupling reactions, the reaction can be controlled to favor either mono-amination or di-amination by manipulating the stoichiometry of the amine nucleophile. This allows for the synthesis of 4-amino-5-bromo-2,7-naphthyridines, which can undergo further functionalization, or symmetrical 4,5-diamino-2,7-naphthyridines.

Reactant AAminePd PrecursorLigandBaseSolventTemperature (°C)
This compoundR¹R²NH (1.1 eq)Pd₂(dba)₃XantphosNaOtBuToluene100
This compoundR¹R²NH (2.2 eq)Pd(OAc)₂BrettphosK₃PO₄1,4-Dioxane100
Aryl BromideHeterocyclic Amine[Pd(allyl)Cl]₂t-BuXPhost-BuOLi1,4-Dioxane100

This table summarizes typical conditions for Buchwald-Hartwig amination. nih.govchemrxiv.orgmdpi.com The optimal combination of ligand, base, and solvent is substrate-dependent.

Nucleophilic Amination with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a key method for the introduction of nitrogen-based functional groups. While specific studies on the amination of this compound are not extensively documented in the reviewed literature, the reactivity of similar halo-naphthyridine systems provides valuable insights. For instance, the amination of 4-chloro-1,5-naphthyridines with various amines proceeds to yield the corresponding amino-substituted products. This suggests that this compound would readily undergo nucleophilic amination. The reaction is anticipated to be influenced by the nature of the amine, the solvent, and the temperature.

It is important to note that in related systems, such as the dimerization of 12-chloro-2-methyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, traditional high-temperature nucleophilic aromatic substitution (NAS) routes were found to be ineffective. In such cases, a palladium-catalyzed amination protocol proved to be a successful alternative, proceeding at significantly lower temperatures. This suggests that for less reactive amines or for achieving specific selectivities with this compound, metal-catalyzed cross-coupling reactions could be a viable and milder alternative to direct nucleophilic substitution.

Other Heteroatom Functionalizations (e.g., Oxygen, Sulfur)

Beyond amination, the bromine atoms on the this compound scaffold can be displaced by other heteroatom nucleophiles, such as those containing oxygen and sulfur. Research on the related 4,7-dibromo- nih.govwikipedia.orgresearchgate.netthiadiazolo[3,4-c]pyridine has demonstrated successful nucleophilic aromatic substitution with a variety of alcohols, amines, and thiols. This work provides a strong precedent for the analogous reactivity of this compound.

The reaction with oxygen nucleophiles, such as alkoxides and phenoxides, would lead to the formation of ether derivatives. Similarly, sulfur nucleophiles like thiolates are expected to yield thioethers. The regioselectivity of these reactions, particularly in cases of mono-substitution, would be a critical aspect to investigate, as the electronic environment of the two bromine-bearing carbons is not identical.

Nucleophilic Aromatic Substitution (SNAr) on the Naphthyridine Core

The electron-deficient nature of the 2,7-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing nitrogen atoms in the bicyclic system activates the carbon atoms towards nucleophilic attack.

Investigation of Leaving Group Ability of Bromine

In the context of SNAr reactions, the ability of the leaving group to depart is a crucial factor. For halogenated aromatic compounds, the typical order of leaving group ability in SN2 reactions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl ≈ Br > I). This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a Meisenheimer complex, rather than the departure of the leaving group. The high electronegativity of fluorine stabilizes the intermediate carbanion through a strong inductive effect, thereby lowering the activation energy of the first step.

While bromine is not as effective as fluorine in stabilizing the Meisenheimer complex through induction, it is still a competent leaving group in SNAr reactions on activated aromatic systems. The C-Br bond is weaker than the C-Cl and C-F bonds, which can facilitate its cleavage in the second, faster step of the reaction. In the case of this compound, the electron-withdrawing nature of the naphthyridine core sufficiently activates the system for the displacement of bromide ions by strong nucleophiles.

Regioselectivity and Electronic Control in SNAr Reactions

The regioselectivity of SNAr reactions on polysubstituted heteroaromatic compounds is governed by the electronic properties of the ring and the substituents. In this compound, the two bromine atoms are located at positions that are electronically distinct due to their proximity to the nitrogen atoms. The positions α to the nitrogen atoms (in this case, positions 1, 3, 6, and 8) are generally more electron-deficient and thus more susceptible to nucleophilic attack. The bromine atoms in this compound are at positions that are γ and β to the nitrogen atoms.

Computational studies on related dichloropyrimidine systems have shown that the regioselectivity of SNAr reactions can be highly sensitive to the presence and nature of other substituents on the ring. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can provide an indication of the most electrophilic sites. For this compound, it is expected that one of the bromine-bearing carbons will be more electrophilic than the other, leading to preferential mono-substitution under controlled conditions. The precise outcome would depend on the interplay of inductive and resonance effects within the molecule.

Directed Functionalization and Metalation Studies

Directed functionalization techniques, particularly those involving organometallic intermediates, offer a powerful strategy for the regioselective introduction of substituents onto aromatic and heteroaromatic rings.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

While there are no direct reports on the DoM of this compound itself, studies on the closely related 4-bromobenzo[c] wikipedia.orgresearchgate.netnaphthyridine have demonstrated the feasibility of this approach. nih.gov In this system, regioselective direct ring metalation at the C-5 position was successfully achieved using TMPMgCl·LiCl at low temperatures. nih.gov The resulting magnesiated intermediate was then trapped with various electrophiles to afford a range of 5-substituted products. nih.gov

This precedent suggests that a similar strategy could be applied to this compound. The nitrogen atoms within the naphthyridine ring could potentially act as directing groups, facilitating deprotonation at an adjacent position. However, the presence of the bromine atoms introduces the possibility of competing halogen-metal exchange reactions. Careful selection of the organometallic base and reaction conditions would be crucial to achieve the desired C-H activation over halogen-metal exchange.

Ring-Opening and Rearrangement Reactions

Substituted 2,7-naphthyridines are known to undergo skeletal rearrangements, most notably the Smiles rearrangement. This reaction is an intramolecular nucleophilic aromatic substitution where a side chain containing a nucleophile attacks the naphthyridine ring, displacing a leaving group and resulting in a rearranged product. For a derivative of this compound to undergo such a rearrangement, it would need to be appropriately substituted with a side chain containing a nucleophilic group (e.g., -OH, -NHR, -SH) and have an appropriate activating group on the ring.

The Smiles rearrangement has been successfully applied in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines from precursors containing a chloro leaving group and a side chain that provides the attacking nucleophile. Given the presence of bromine atoms in this compound, which are good leaving groups, it is conceivable that a suitably positioned side chain could induce a Smiles-type rearrangement, leading to novel substituted naphthyridine scaffolds. The reaction is typically facilitated by a base, which deprotonates the nucleophilic group on the side chain, initiating the intramolecular attack.

The mechanism of the Smiles rearrangement is well-established and proceeds through a distinct intramolecular pathway. Theoretical and experimental studies, particularly on related pyridine (B92270) systems, have elucidated the key steps.

Deprotonation : The reaction is initiated by a base, which abstracts a proton from the nucleophilic group (YH) in the side chain, generating a potent nucleophile (Y⁻).

Intramolecular ipso-Substitution : The newly formed nucleophile attacks the carbon atom of the naphthyridine ring that bears the leaving group (one of the bromine atoms in this case) in an ipso-substitution. This step forms a transient, five-membered spirocyclic intermediate, often referred to as a Meisenheimer complex.

Ring Cleavage and Rearrangement : The spirocyclic intermediate is typically unstable and collapses. The bond between the leaving group and the ring cleaves, and the side chain becomes formally incorporated into a new ring structure, yielding the rearranged product.

Oxidation and Reduction Chemistry of this compound

The selective removal of bromine atoms (debromination) from the this compound scaffold without reducing the aromatic naphthyridine core is a key transformation. Several methods are available for the chemoselective reduction of aryl halides.

Catalytic hydrogenation is a widely used method. Reagents such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) can effectively cleave carbon-bromine bonds while leaving the heteroaromatic ring intact. This method is often clean and efficient.

Another approach involves the use of reducing metals in protic solvents, such as magnesium in methanol or zinc in aqueous sodium hydroxide. Additionally, low-valent metal complexes can be employed. For instance, systems like bis(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂) with gallium have been shown to be effective for the mild and selective debromination of vicinal dibromides to form alkenes, and similar principles apply to the reduction of aryl halides. These methods are often chemoselective, tolerating other functional groups like esters and ketones.

MethodReagentsKey AdvantagesReference
Catalytic HydrogenationPd/C, H₂ (gas) or H-donor (e.g., HCOONH₄)High efficiency, clean reaction, mild conditions.
Metal/Acid or BaseZn / aq. NaOH; Mg / MeOHCost-effective, readily available reagents.
Low-Valent TitaniumCp₂TiCl₂ / GaHigh chemoselectivity, mild room temperature conditions.
Hydride ReductantsNaBH₄ with catalyst (e.g., MOFs)Can be tuned for selectivity, solid reductant is easy to handle.

Oxidative aromatization is a crucial strategy for synthesizing this compound from a partially hydrogenated precursor, such as a dihydro- or tetrahydro-2,7-naphthyridine. This transformation is the reverse of ring reduction and is essential in synthetic sequences where the aromatic core is constructed in a non-aromatic state. For example, cycloaddition reactions often yield tetrahydro-naphthyridine intermediates which must be aromatized in a subsequent step.

A variety of oxidizing agents can be employed for this purpose. Hypervalent iodine(III) reagents, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB) or phenyliodine diacetate (PIDA), are known to be effective for the mild and efficient oxidative aromatization of 1,4-dihydropyridines under solvent-free conditions. These reagents are attractive due to their high efficiency and mild reaction conditions. Other common oxidizing agents include manganese dioxide (MnO₂), which is frequently used to aromatize dihydro-heterocycles, or simply exposure to air, sometimes catalyzed by a base or a metal complex. The choice of oxidant depends on the specific substrate and the presence of other functional groups that might be sensitive to oxidation.

Derivatization for Further Synthetic Utility

The strategic functionalization of the this compound core is pivotal for its application in the development of novel materials and biologically active compounds. The bromine atoms serve as key departure points for introducing a variety of substituents that can fine-tune the electronic properties and steric profile of the molecule.

The introduction of carbonyl groups and other electron-withdrawing substituents onto the 2,7-naphthyridine framework can significantly influence its photophysical and electrochemical characteristics, as well as its potential for biological interactions. While direct electrophilic acylation of the electron-deficient naphthyridine ring is challenging, the presence of bromine atoms offers a viable alternative through palladium-catalyzed carbonylation reactions.

Palladium-catalyzed carbonylative cross-coupling reactions are powerful methods for the conversion of aryl halides into carboxylic acid derivatives, ketones, and amides. In the context of this compound, a selective mono- or di-carbonylation could be achieved under controlled conditions. For instance, reacting this compound with carbon monoxide and an alcohol in the presence of a palladium catalyst and a suitable phosphine ligand would be expected to yield the corresponding mono- or di-ester derivatives. Similarly, using amines or organometallic reagents as nucleophiles could lead to the formation of amides or ketones, respectively.

The general scheme for such a transformation can be envisioned as follows:

Scheme 1: Hypothetical palladium-catalyzed carbonylation of this compound.

The precise reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical in controlling the selectivity and yield of the mono- versus di-carbonylated products. The introduction of these electron-withdrawing groups would decrease the electron density of the naphthyridine ring system, which could be a desirable feature for applications in materials science, such as in the design of electron-acceptor materials.

EntryReactantReagents and ConditionsProductPotential Application
1This compoundCO, MeOH, Pd(OAc)₂, dppf, Et₃NMethyl 5-bromo-2,7-naphthyridine-4-carboxylateIntermediate for further synthesis
2This compoundCO, PhNH₂, PdCl₂(PPh₃)₂, PPh₃, DBU5-Bromo-N-phenyl-2,7-naphthyridine-4-carboxamideBiologically active molecule precursor
3This compoundCO, PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃(5-Bromo-2,7-naphthyridin-4-yl)(phenyl)methanoneOrganic electronics

The construction of polycyclic fused systems containing the 2,7-naphthyridine moiety is a promising avenue for the development of novel organic materials with unique photophysical and electronic properties. The strategic use of the two bromine atoms in this compound allows for the sequential or simultaneous formation of new rings through intramolecular cyclization reactions.

A common and effective strategy involves an initial palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a substituent bearing a reactive functional group at one of the bromine positions. This newly introduced group can then undergo an intramolecular cyclization with the remaining bromine atom to form a new ring. For example, a Suzuki coupling with a vinylboronic ester could introduce a vinyl group at the 4-position. A subsequent intramolecular Heck reaction could then facilitate the cyclization between the vinyl group and the bromine at the 5-position to form a new six-membered ring.

Another approach could involve a double cross-coupling reaction with a suitable difunctional reagent to construct a bridging ring system. For instance, reacting this compound with a bis(boronic acid) derivative could lead to the formation of a new fused aromatic ring.

The versatility of this approach allows for the synthesis of a wide range of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics incorporating the 2,7-naphthyridine core. The properties of these resulting polycyclic systems would be highly dependent on the nature and size of the fused rings.

EntrySynthetic StrategyKey ReactionsResulting Polycyclic SystemPotential Application
1Sequential Suzuki coupling and intramolecular Heck reactionSuzuki coupling with 2-vinylphenylboronic acid, followed by intramolecular Heck cyclization.Benzo[b] nih.govrsc.orgphenanthroline derivativeOrganic light-emitting diodes (OLEDs)
2Double Sonogashira coupling and Bergman cyclizationSonogashira coupling with a di-alkyne, followed by thermal or photochemical cyclization.Naphtho[2,1,8-ija] nih.govrsc.orgnaphthyridine derivativeOrganic semiconductors
3Tandem Buchwald-Hartwig amination and intramolecular C-H activationBuchwald-Hartwig amination with an appropriately substituted aniline, followed by a palladium-catalyzed C-H activation/cyclization.Indolo[3,2,1-de] nih.govrsc.orgnaphthyridine derivativeFluorescent probes

Advanced Applications and Functionalization of 4,5 Dibromo 2,7 Naphthyridine Derivatives

Building Blocks for Complex Heterocyclic Architectures

The 4,5-dibromo-2,7-naphthyridine framework serves as a foundational element for the synthesis of intricate heterocyclic structures. Its inherent reactivity and defined geometry enable chemists to construct larger, polycyclic systems with tailored properties.

Precursors for Pyridoacridine Alkaloid Synthesis

Pyridoacridine alkaloids, a class of marine-derived natural products, are renowned for their significant biological activities, including cytotoxic, antiviral, and anti-HIV properties. The synthesis of these complex molecules often relies on the strategic assembly of precursor units. Bromo-substituted benzo[c] nih.govnih.govnaphthyridines, close structural relatives of this compound, have emerged as key intermediates in the construction of the pyridoacridine skeleton.

Research has demonstrated that 4-bromobenzo[c] nih.govnih.govnaphthyridine is a valuable precursor for creating analogues of pyridoacridine alkaloids. d-nb.info The bromine atom at the 4-position provides a handle for introducing various molecular fragments through transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings. nih.gov These reactions are instrumental in building the additional rings required for the final pentacyclic structure of alkaloids like ascididemin. The regioselective metalation at C-5 of 4-bromobenzo[c] nih.govnih.govnaphthyridine further enhances its utility, allowing for the introduction of a second point of diversity. d-nb.info

Given the established reactivity of monobrominated 2,7-naphthyridine (B1199556) derivatives, this compound represents a logical and powerful extension of this synthetic strategy. The presence of two bromine atoms offers the potential for sequential or dual functionalization, enabling the construction of even more complex and diverse pyridoacridine analogues. This dual reactivity allows for the controlled, stepwise addition of different aromatic or heteroaromatic rings, providing access to a wider range of novel compounds with potential therapeutic applications.

Table 1: Key Reactions in the Synthesis of Pyridoacridine Alkaloid Precursors

Reaction TypePrecursorReagentsProduct TypeReference
Suzuki Cross-Coupling4-Bromobenzo[c] nih.govnih.govnaphthyridineAreneboronic acid, Pd catalyst4-Arylbenzo[c] nih.govnih.govnaphthyridine nih.gov
Negishi Cross-Coupling4-Bromobenzo[c] nih.govnih.govnaphthyridinePyridylzinc compounds, Pd catalyst4-Pyridylbenzo[c] nih.govnih.govnaphthyridine nih.gov
Regioselective Metalation4-Bromobenzo[c] nih.govnih.govnaphthyridineTMPMgCl·LiCl5-Substituted-4-bromobenzo[c] nih.govnih.govnaphthyridine d-nb.info

Scaffolds for Pyrrolopyridine and Related Fused Systems

The 2,7-naphthyridine core is not only a precursor to alkaloids but also serves as a scaffold for the synthesis of other fused heterocyclic systems, including pyrrolopyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of novel pyrrolo[3,4-c]pyridines has been achieved from 2,7-naphthyridine derivatives, highlighting the versatility of this core structure. nih.gov

The synthetic strategies often involve the transformation of substituents on the 2,7-naphthyridine ring to initiate the formation of the fused pyrrole (B145914) ring. The bromine atoms in this compound can be strategically functionalized to introduce the necessary precursors for the annulation of the pyrrole ring. For instance, palladium-catalyzed amination or Sonogashira coupling reactions can be employed to install nitrogen- or carbon-based functionalities, which can then undergo intramolecular cyclization to form the desired pyrrolopyridine system. The ability to perform selective and sequential cross-coupling reactions at the 4- and 5-positions provides a high degree of control over the final structure of the fused heterocyclic system.

Construction of Nanographenes and Polycyclic Heteroaromatic Compounds

Nanographenes, which are well-defined, nanoscale fragments of graphene, have garnered immense interest due to their unique electronic and optical properties, making them promising candidates for applications in organic electronics. The incorporation of heteroatoms, such as nitrogen, into the graphene lattice can further modulate these properties. The 2,7-naphthyridine unit has been identified as a valuable building block in the bottom-up synthesis of nitrogen-containing nanographenes. researchgate.net

The synthesis of these complex polycyclic heteroaromatic compounds often involves the oxidative cyclodehydrogenation (Scholl reaction) of polyphenylene precursors. d-nb.info Brominated aromatic and heteroaromatic compounds are key precursors in the on-surface synthesis of nanographenes, where the bromine atoms facilitate dehalogenative C-C bond formation. nih.gov The presence of two bromine atoms in this compound makes it an excellent candidate for such synthetic strategies. These bromine atoms can participate in palladium-catalyzed cross-coupling reactions to construct the larger polyphenylene precursor, which is then subjected to cyclodehydrogenation to form the final nanographene structure. The strategic placement of the nitrogen atoms within the 2,7-naphthyridine core imparts specific electronic characteristics to the resulting nanographene.

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atoms in the 2,7-naphthyridine ring possess lone pairs of electrons that can coordinate to metal centers, making these compounds attractive ligands in coordination chemistry. The resulting metal complexes have potential applications in catalysis, materials science, and medicine.

Naphthyridine Derivatives as Ligands for Transition Metal Complexes

Naphthyridine isomers, particularly 1,8-naphthyridine (B1210474), have been extensively studied as ligands for a variety of transition metals. nih.govresearchgate.net The two nitrogen atoms can act as a bidentate chelating ligand, forming stable complexes with a range of metal ions. While 1,8-naphthyridine is more common, the 2,7-naphthyridine scaffold also possesses the necessary features for metal coordination.

Derivatives of 2,7-naphthyridine can act as ligands, and the substituents on the naphthyridine ring can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes. For instance, 2,7-disubstituted-1,8-naphthyridine ligands have been used to synthesize dinuclear transition metal complexes, where the ligand bridges two metal centers. researchgate.net By analogy, this compound could potentially act as a bridging ligand, with the nitrogen atoms coordinating to two different metal ions. The bromine atoms could also be functionalized with other donor groups to create multidentate ligands with more complex coordination modes.

Impact of Bromine Substituents on Ligand Properties and Coordination Modes

The presence of bromine atoms at the 4- and 5-positions of the 2,7-naphthyridine ring is expected to significantly influence its properties as a ligand. Halogen atoms are known to be good σ- and π-donors and are generally considered weak field ligands. alfa-chemistry.com The electron-withdrawing nature of the bromine atoms can decrease the electron density on the nitrogen atoms, thereby affecting their basicity and coordination strength.

This electronic perturbation can influence the stability and reactivity of the resulting metal complexes. For example, a decrease in the electron-donating ability of the nitrogen atoms may lead to weaker metal-ligand bonds. Furthermore, the steric bulk of the bromine atoms can play a crucial role in determining the coordination geometry around the metal center and may influence the accessibility of the metal's active site in catalytic applications. Theoretical and experimental studies on other brominated heterocyclic compounds have shown that bromine substitution can impact molecular stability and reactivity. researchgate.net Therefore, the bromine substituents in this compound offer a means to modulate the electronic and steric landscape of the ligand, providing a tool for the rational design of transition metal complexes with specific properties.

Table 2: Potential Effects of Bromine Substitution on Ligand Properties

PropertyExpected Impact of Bromine SubstituentsRationale
Electron Density on Nitrogen Atoms DecreaseInductive electron-withdrawing effect of bromine.
Ligand Field Strength Weaker field ligandHalogens are generally weak field ligands.
Metal-Ligand Bond Strength Potentially weakerReduced electron-donating ability of nitrogen atoms.
Steric Hindrance IncreasedThe presence of bulky bromine atoms near the coordination site.
Reactivity of Coordinated Ligand AlteredModification of electronic properties can influence susceptibility to further reactions.

Applications in Catalysis (e.g., organometallic catalysis)

Naphthyridine derivatives are known to act as effective ligands in organometallic catalysis due to the presence of two nitrogen atoms that can coordinate with metal centers. researchgate.netmdpi.com This coordination can influence the electronic and steric environment of the metal, thereby modulating its catalytic activity. In principle, this compound could serve as a bidentate or monodentate ligand for various transition metals.

The bromine atoms at the 4 and 5 positions are electron-withdrawing groups, which would decrease the electron density on the nitrogen atoms. This modification of the ligand's electronic properties could, in turn, affect the stability and reactivity of the resulting metal complex. However, specific studies detailing the synthesis of this compound-metal complexes and their application in catalytic processes such as cross-coupling reactions, hydrogenation, or polymerization are not readily found in the surveyed literature. The potential utility of this specific compound in catalysis remains a subject for future investigation.

Chromophoric and Optoelectronic Material Precursors

The extended π-system of the naphthyridine core provides a basis for the development of chromophoric and optoelectronic materials. Functionalization, such as the introduction of bromine atoms, can further tune these properties.

While 2,7-naphthyridine derivatives have been developed as novel fluorophores for use in fluorescent probes, specific examples incorporating the 4,5-dibromo substitution pattern are not prominently reported. bohrium.comnih.gov For instance, other functionalized 2,7-naphthyridines have been utilized to create probes for detecting biologically relevant molecules like thiophenol, exhibiting features such as large Stokes shifts and high fluorescence enhancement. bohrium.comnih.gov

The bromine atoms in this compound could potentially be used as handles for further chemical modifications through cross-coupling reactions. This would allow for the attachment of various fluorophoric or auxochromic groups to build more complex fluorescent molecular systems. The "heavy atom effect" of bromine could also influence the photophysical properties by promoting intersystem crossing, which might be desirable for applications in photodynamic therapy or as phosphorescent emitters, though this would quench fluorescence.

Dibrominated aromatic compounds are common monomers for the synthesis of conjugated polymers via cross-coupling polymerization reactions, such as Suzuki or Stille coupling. rsc.org In theory, this compound could be copolymerized with suitable difunctional monomers (e.g., diboronic acids or distannanes) to produce donor-acceptor or all-acceptor conjugated polymers.

The electron-deficient nature of the 2,7-naphthyridine ring system suggests that polymers incorporating this unit could exhibit interesting electronic and optical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The bromine substituents provide the necessary reactive sites for polymerization. However, a review of the available literature did not yield specific examples of conjugated polymers synthesized using this compound as a monomer.

The introduction of bromine atoms onto an aromatic scaffold generally influences its electronic properties. Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, while also having lone pairs that can participate in a weaker electron-donating mesomeric effect. semanticscholar.org For the 2,7-naphthyridine core, the strong electron-withdrawing nature of the two nitrogen atoms is further enhanced by the inductive effect of the two bromine atoms at the 4 and 5 positions.

This increased electron deficiency is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org A significant lowering of the LUMO level is particularly anticipated, which would enhance the electron-accepting properties of the molecule. The HOMO-LUMO energy gap, which is a key determinant of the molecule's absorption and emission properties, would also be altered. Computational studies, such as those using Density Functional Theory (DFT), would be necessary to precisely quantify the impact of 4,5-dibromination on the electronic structure of 2,7-naphthyridine. nih.govscirp.org While the general effects of bromination are understood, specific theoretical or experimental data detailing the HOMO and LUMO energy levels for this compound are not available in the reviewed sources.

Theoretical and Computational Chemistry Studies of 4,5 Dibromo 2,7 Naphthyridine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of molecules like 4,5-dibromo-2,7-naphthyridine. These methods provide insights into the electronic landscape and structural features that govern the compound's behavior.

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsamipubco.com

For this compound, the π-conjugated system of the naphthyridine core forms the basis of the frontier orbitals. The presence of two electronegative nitrogen atoms within the aromatic rings lowers the energy of the molecular orbitals compared to its carbocyclic analog, naphthalene. Furthermore, the two bromine atoms act as electron-withdrawing groups via induction, which would be expected to further stabilize (lower the energy of) both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. researchgate.net Computational studies on various polycyclic aromatic hydrocarbons (PAHs) have shown that the size and structure of the aromatic system are key determinants of the energy gap. researchgate.netresearchgate.net DFT calculations would be the standard method to precisely quantify these energy levels for this compound.

Table 1: Key Electronic Properties and Their Significance

Property Description Significance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. A higher energy level indicates a greater ability to donate electrons to an electrophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. A lower energy level suggests a greater ability to accept electrons from a nucleophile.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. scispace.com |

An Electrostatic Potential (ESP) surface map is a valuable computational tool that illustrates the charge distribution across a molecule. researchgate.net It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. baranlab.org

In the case of this compound, an ESP analysis would be expected to reveal several key features:

Negative Potential: The most negative regions would be localized on the two nitrogen atoms due to their lone pairs of electrons. These sites represent the most probable points for protonation and interaction with electrophiles. researchgate.net

Positive Potential: Positive potential would be anticipated on the hydrogen atoms of the aromatic rings.

Halogen Bonding Potential: A distinct feature of heavier halogens like bromine is the presence of a region of positive electrostatic potential on the outermost portion of the atom, opposite the C-Br bond. This phenomenon, known as a σ-hole, allows the bromine atom to act as a Lewis acid and engage in "halogen bonding" with electron donors. ias.ac.in This has significant implications for predicting intermolecular interactions in crystal structures or with biological targets.

The this compound molecule possesses a rigid, planar aromatic core. Consequently, its conformational landscape is simple, with significant conformational changes being unlikely under normal conditions. The primary focus of structural analysis would therefore be on intermolecular interactions.

In the solid state or in concentrated solutions, planar aromatic molecules like this are prone to engage in non-covalent interactions, particularly π-π stacking. researchgate.net Computational studies can model the geometry and stabilization energy of dimers or larger aggregates to understand these packing forces. researchgate.netnih.gov The bromine substituents could also participate in intermolecular halogen bonding, as suggested by ESP analysis, further influencing crystal packing. rsc.org

Intramolecular interactions are limited in this rigid structure. The primary forces at play are the covalent bonds and the electronic effects of the substituents on the aromatic system. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density distribution and characterize the nature of the intramolecular bonds. nih.govscielo.org.mx

Reaction Mechanism Investigations

Computational chemistry provides indispensable tools for exploring the detailed pathways of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The 2,7-naphthyridine (B1199556) core is inherently electron-deficient due to the presence of two nitrogen atoms, making it a suitable substrate for SNAr reactions. The bromine atoms at the 4- and 5-positions serve as good leaving groups.

A computational investigation of an SNAr reaction on this compound would typically involve:

Modeling the Reactants: Optimizing the geometries of the naphthyridine substrate and the incoming nucleophile.

Locating the Intermediate: The reaction is expected to proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov DFT calculations can determine the structure and stability of this intermediate.

Studies on other halogenated N-heterocycles have shown that the position of substitution and the nature of other ring substituents significantly influence reactivity. nih.govresearchgate.net For this compound, computational models could predict whether the first substitution occurs preferentially at the C4 or C5 position and how that initial reaction influences the rate and regioselectivity of a second substitution.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. When one or more carbon atoms in the diene or dienophile are replaced by nitrogen, the reaction is termed an aza-Diels-Alder reaction. mdpi.com The pyridine-like rings within the 2,7-naphthyridine system could theoretically participate as the azadiene component in an inverse-electron-demand aza-Diels-Alder reaction.

A theoretical exploration of this possibility would use computational methods to assess its feasibility. scispace.com Key aspects to be investigated would include:

Activation Barriers: Calculating the energy of the transition state to determine if the reaction is kinetically plausible. The high aromaticity of the naphthyridine ring would likely result in a high activation barrier, suggesting that such a reaction would require harsh conditions or specific activation. researchgate.net

Reaction Thermodynamics: Determining the relative energies of the reactants and products to establish whether the cycloaddition is thermodynamically favorable.

Regio- and Stereoselectivity: Predicting the preferred orientation of the dienophile relative to the naphthyridine core.

While cycloaddition reactions are fundamental in organic synthesis, their application to fully aromatic heterocyclic systems like 2,7-naphthyridine is less common and would represent a challenging transformation to achieve synthetically. researchgate.netnih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound

Molecular Recognition and Intermolecular Interactions

The arrangement of nitrogen atoms and bromine substituents on the 2,7-naphthyridine core endows this compound with specific electronic properties that govern its interactions with other molecules. The nitrogen atoms can act as hydrogen bond acceptors, while the bromine atoms can participate in halogen bonding. Understanding these non-covalent interactions is crucial for applications in drug design and materials science.

Computational Docking Studies for Ligand-Receptor Binding (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant in drug discovery, where one of the molecules is typically a small organic ligand and the other is a biological receptor, such as a protein or a nucleic acid.

For a molecule like this compound or its derivatives, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme or as a ligand for a particular receptor. The general methodology for such a study would involve:

Preparation of the Receptor and Ligand: This involves obtaining the three-dimensional structures of the receptor (often from a protein data bank) and the ligand. The structure of this compound would be built and its geometry optimized using quantum chemical methods.

Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-ranked poses are then analyzed to understand the key intermolecular interactions responsible for binding.

Special consideration in docking studies of halogenated compounds is the appropriate handling of halogen bonds. dntb.gov.ua Many standard scoring functions in docking software are not specifically parameterized to accurately account for the anisotropic nature of electron density around a halogen atom, which is responsible for halogen bonding. Therefore, advanced scoring functions or post-docking analysis using quantum chemical methods may be necessary to correctly evaluate these interactions. dntb.gov.ua

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Beyond docking, detailed quantum chemical calculations can be used to analyze the nature and strength of non-covalent interactions involving this compound. These interactions are fundamental to its behavior in condensed phases and its recognition by other molecules.

Hydrogen Bonding: The two nitrogen atoms in the 2,7-naphthyridine ring are potential hydrogen bond acceptors. Theoretical methods can be used to study the geometry and energetics of hydrogen bonds formed with various donor molecules, such as water or amino acid residues. The strength of these hydrogen bonds can be quantified by calculating the interaction energy and analyzing the electron density distribution using methods like the Quantum Theory of Atoms in Molecules (QTAIM).

Halogen Bonding: The bromine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. Computational studies on other nitrogen-bearing heterocycles have shown that the strength of halogen bonds can be tuned by the electronic properties of the scaffold to which the halogen is attached. nih.gov For this compound, the electron-withdrawing nature of the naphthyridine ring is expected to enhance the electrophilic character of the bromine atoms, making them potent halogen bond donors.

π-π Stacking: The aromatic nature of the naphthyridine core also allows for π-π stacking interactions with other aromatic systems. These dispersion-driven interactions can play a significant role in the crystal packing of the molecule and its binding to aromatic residues in a protein active site.

Table 2: Predicted Non-Covalent Interactions for this compound

Interaction TypeDonorAcceptorPredicted StrengthComputational Method for Analysis
Hydrogen BondO-H (e.g., from water)N1 or N8 of naphthyridineModerateDFT, QTAIM
Halogen BondC4-Br or C5-BrO or N atom (e.g., carbonyl)Moderate to StrongDFT, Molecular Electrostatic Potential (MEP) Analysis
π-π StackingNaphthyridine ringAnother aromatic ringWeak to ModerateSymmetry-Adapted Perturbation Theory (SAPT)

Note: The predicted strengths are qualitative and based on the general principles of non-covalent interactions in similar chemical systems.

Future Directions and Emerging Research Avenues for 4,5 Dibromo 2,7 Naphthyridine Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the 2,7-naphthyridine (B1199556) core has traditionally been achieved through methods such as the cyclocondensation or intramolecular cyclization of pyridine (B92270) derivatives. researchgate.netbenthamdirect.com Other routes include synthesis from acyclic compounds, quinoline derivatives, or rearrangements of other heterocyclic systems. researchgate.netbenthamdirect.com However, future research is increasingly focused on developing synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry.

Development of New Catalytic Transformations Utilizing the Dibromo-Naphthyridine Scaffold

The two bromine atoms on the 4,5-dibromo-2,7-naphthyridine scaffold are pivotal for its utility as a synthetic intermediate. These positions are primed for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Future research will likely expand the portfolio of catalytic transformations applied to this scaffold. While methods like Suzuki and Negishi cross-coupling have been used on related brominated benzo[c] researchgate.nettandfonline.comnaphthyridine systems to introduce aryl groups, there is significant potential for applying a wider range of modern coupling reactions. nih.gov This includes:

Sonogashira coupling to introduce alkyne moieties.

Buchwald-Hartwig amination for the installation of nitrogen-based substituents.

Heck and Stille couplings for the formation of new carbon-carbon bonds.

A significant challenge and opportunity lie in the development of regioselective methodologies that can differentiate between the two bromine atoms, allowing for the sequential and controlled introduction of different substituents. Such strategies would enable the synthesis of unsymmetrical 2,7-naphthyridine derivatives, dramatically increasing the chemical space that can be explored.

Integration into Advanced Functional Materials for Emerging Technologies

The unique electronic and photophysical properties of the 2,7-naphthyridine core make it an attractive candidate for the development of advanced functional materials. rsc.org The this compound derivative is a key starting point for creating tailored molecules for specific technological applications.

One of the most promising areas is in the field of non-linear optics (NLO) . rsc.org Theoretical studies using Density Functional Theory (DFT) have shown that 2,7-naphthyridine derivatives can be designed as push-pull chromophores with tunable NLO properties suitable for applications like optical switching. rsc.org By strategically functionalizing the core, for which the dibromo-scaffold is an ideal precursor, researchers can fine-tune the frontier molecular orbital energy gap and hyperpolarizability of the molecules. rsc.org

Other potential applications for functionalized 2,7-naphthyridine derivatives include:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of the scaffold are desirable for creating stable and efficient emitting materials.

Sensors: The nitrogen atoms in the rings can act as binding sites for metal ions or other analytes, making them suitable for chemosensor development.

Molecular Electronics: The aromatic system can facilitate charge transport, opening possibilities for its use in molecular wires or switches. rsc.org

Advanced Computational Modeling for Predictive Chemical Design

The synergy between experimental synthesis and computational chemistry is a powerful driver of innovation in modern drug discovery and materials science. For 2,7-naphthyridine derivatives, advanced computational modeling is becoming an indispensable tool for predictive design.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to predict the geometric, electronic, and photophysical properties of novel 2,7-naphthyridine derivatives before they are synthesized. rsc.org This allows researchers to screen potential candidates computationally and prioritize the most promising structures for laboratory synthesis, saving significant time and resources. rsc.org

Quantitative Structure-Activity Relationship (QSAR): For biological applications, 3D-QSAR modeling techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. tandfonline.comnih.gov These models correlate the structural features of a series of compounds with their biological activity, such as cytotoxicity against cancer cell lines. nih.gov The resulting contour maps provide insights into which regions of the molecule are important for activity, guiding the design of more potent and selective derivatives. tandfonline.comnih.gov

Computational MethodApplication in 2,7-Naphthyridine ResearchPredicted PropertiesReference
DFT/TD-DFT Design of NLO materialsElectronic properties, hyperpolarizability, absorption spectra rsc.org
3D-QSAR (CoMFA/CoMSIA) Design of cytotoxic agentsStructure-activity relationships, predictive bioactivity tandfonline.comnih.gov
Molecular Docking Inhibitor designBinding modes and interactions with biological targets researchgate.net

Synthetic Strategies for Expanding the Chemical Diversity of 2,7-Naphthyridine Derivatives

To fully explore the potential of the 2,7-naphthyridine scaffold in areas like drug discovery, it is crucial to develop strategies for generating large libraries of structurally diverse derivatives. Diversity-Oriented Synthesis (DOS) is a powerful approach that aims to create collections of complex and varied small molecules from a common starting point. mdpi.com

Starting with a versatile core like this compound, DOS strategies can be employed to rapidly expand chemical diversity in several ways:

Scaffold Diversity: By using different reaction pathways, the core scaffold can be elaborated into a variety of different ring systems. mdpi.com

Substituent Diversity: The two bromine atoms serve as anchor points to introduce a wide array of different functional groups using various cross-coupling and substitution reactions. mdpi.com

Stereochemical Diversity: Introducing stereocenters during the synthetic sequence can generate libraries of stereoisomers, which is critical as biological activity is often highly dependent on stereochemistry. mdpi.com

These strategies, such as the build-couple-pair approach, allow for the systematic exploration of chemical space around the 2,7-naphthyridine core. mdpi.comcore.ac.uk The resulting compound libraries can then be screened in high-throughput assays to identify new chemical probes for biological research or hits for drug discovery programs. mdpi.com

Q & A

Q. Basic Research Focus

  • Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel and a gradient elution system (e.g., 5–20% ethyl acetate in hexane) is recommended to remove unreacted bromine or mono-substituted byproducts.
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ at 297.85 g/mol). Nuclear magnetic resonance (¹H/¹³C NMR) can distinguish between positional isomers: the deshielded protons at C4 and C5 exhibit distinct splitting patterns due to bromine’s electronegativity. X-ray crystallography provides definitive structural confirmation .

How can researchers address contradictions in reported spectroscopic data for this compound derivatives?

Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from impurities, solvent effects, or isomerization. To resolve these:

  • Multi-technique validation : Cross-validate data using 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.
  • Control experiments : Repeat syntheses under inert atmospheres to rule out oxidative side reactions.
  • Literature benchmarking : Compare findings with peer-reviewed studies, such as the ¹H NMR shifts for 4,5-dibromo derivatives reported in Huang et al. (2020), where aromatic protons resonate at δ 8.2–8.5 ppm .

What mechanistic insights explain the regioselectivity of halogenation in 2,7-naphthyridine systems?

Advanced Research Focus
Regioselectivity during bromination is governed by electronic and steric factors. The C4 and C5 positions in 2,7-naphthyridine are electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen atoms, making them susceptible to electrophilic attack. Computational studies (e.g., density functional theory, DFT) can model charge distribution to predict reactivity. Experimental validation via competitive reactions with substituted analogs (e.g., methyl or methoxy groups) further clarifies steric influences .

How can computational methods guide the design of this compound derivatives for optoelectronic applications?

Q. Advanced Research Focus

  • DFT calculations : Predict HOMO-LUMO gaps to assess electronic properties. For instance, derivatives with aggregation-induced emission (AIE) properties, such as 4,5-diphenyl-2,7-naphthyridine, show narrowed bandgaps (~2.8 eV) suitable for organic LEDs .
  • Molecular dynamics (MD) simulations : Model stacking interactions in solid-state structures to optimize charge transport.
  • Synthetic prioritization : Use computational results to select substituents (e.g., electron-donating groups at C2/C7) that enhance luminescence or stability .

What experimental strategies are recommended for evaluating this compound as a kinase inhibitor?

Q. Advanced Research Focus

  • Biochemical assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and dose-response curves.
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., amines at C4/C5) to identify critical pharmacophores.
  • Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR or BRAF) to map binding interactions. Reference halogen-bonding patterns observed in similar naphthyridine-protein complexes .

How can researchers mitigate challenges in scaling up this compound synthesis?

Q. Advanced Research Focus

  • Process optimization : Replace CCl₄ with greener solvents (e.g., dichloromethane) under controlled bromine addition to minimize side products.
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to enhance reaction rates.
  • Quality control : Implement in-line FTIR or HPLC monitoring to track intermediate formation and purity during continuous flow synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.